2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
CAS No.: 1206998-16-4
Cat. No.: VC6238272
Molecular Formula: C24H22N2OS
Molecular Weight: 386.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206998-16-4 |
|---|---|
| Molecular Formula | C24H22N2OS |
| Molecular Weight | 386.51 |
| IUPAC Name | 2-benzylsulfanyl-5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazole |
| Standard InChI | InChI=1S/C24H22N2OS/c1-18-8-12-21(13-9-18)26-23(20-10-14-22(27-2)15-11-20)16-25-24(26)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3 |
| Standard InChI Key | LKQNKDJBMHTZQG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Substituent Effects
2-(Benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole features a core imidazole ring substituted at positions 1, 2, and 5. The p-tolyl group at position 1 introduces hydrophobicity and steric bulk, while the 4-methoxyphenyl group at position 5 contributes electron-donating effects via its methoxy substituent . The benzylthio moiety at position 2 introduces sulfur-based nucleophilicity, potentially enhancing interactions with biological targets or metal ions.
Comparative analysis with analogous compounds, such as 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol , reveals that electron-donating groups (e.g., methoxy) stabilize the imidazole ring system, while bulky aryl substituents influence crystal packing and solubility .
Synthetic Methodologies
One-Pot Condensation Approaches
A widely utilized strategy for polysubstituted imidazoles involves the Debus-Radziszewski reaction, adapting diketones, aldehydes, and ammonium acetate. For 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, a modified one-pot synthesis could involve:
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Benzil as the diketone precursor.
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4-Methoxybenzaldehyde to introduce the 4-methoxyphenyl group.
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p-Toluidine as the amine source for the N1 substituent.
A representative protocol, adapted from methods in and , is outlined below:
| Reagents | Molar Equivalents | Conditions |
|---|---|---|
| Benzil | 1.0 | Glacial acetic acid, reflux |
| 4-Methoxybenzaldehyde | 1.0 | 2.5 hours |
| p-Toluidine | 1.5 | |
| Ammonium acetate | 5.2 | |
| Benzyl mercaptan | 1.2 | Post-reaction addition |
This method avoids metal catalysts, aligning with green chemistry principles demonstrated in metal-free imidazole syntheses .
Post-Functionalization Strategies
Alternatively, the benzylthio group may be introduced via nucleophilic substitution on a pre-formed 2-chloroimidazole intermediate. For example, treatment of 2-chloro-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole with benzyl mercaptan in the presence of a base (e.g., K2CO3) could yield the target compound .
Spectroscopic Characterization
Key spectroscopic data for structurally related imidazoles provide insights into expected patterns for the target compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR:
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13C NMR:
Infrared (IR) Spectroscopy
X-Ray Crystallography
While no crystallographic data exists for the target compound, analogous structures (e.g., compound 3h in ) exhibit planar imidazole rings with substituent-dependent dihedral angles. The benzylthio group is expected to adopt a conformation minimizing steric clash with the p-tolyl substituent .
Hypothetical Biological Activities
Although direct studies on 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole are absent, structurally related imidazoles exhibit notable bioactivities:
The target compound’s benzylthio group may enhance metal-binding capacity, suggesting potential as a chelating agent or enzyme inhibitor.
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